molecular formula C4H10ClNO3 B2735887 (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride CAS No. 72185-81-0

(S)-methyl 3-amino-2-hydroxypropanoate hydrochloride

Cat. No.: B2735887
CAS No.: 72185-81-0
M. Wt: 155.58
InChI Key: VHMGYHFYSWICSP-DFWYDOINSA-N
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Description

(S)-methyl 3-amino-2-hydroxypropanoate hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of amino acids and is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride typically involves the esterification of (S)-3-amino-2-hydroxypropanoic acid. This process can be achieved through several methods, including:

    Esterification with Methanol: The reaction of (S)-3-amino-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-amino-2-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

(S)-methyl 3-amino-2-hydroxypropanoate hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, participate in catalytic cycles, and influence metabolic pathways. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a precursor in drug synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-amino-2-hydroxypropanoic acid: The parent compound, lacking the ester group.

    ®-methyl 3-amino-2-hydroxypropanoate hydrochloride: The enantiomer with different stereochemistry.

    Benzyl 3-amino-2-hydroxypropanoate hydrochloride: A similar compound with a benzyl group instead of a methyl group.

Uniqueness

(S)-methyl 3-amino-2-hydroxypropanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

methyl (2S)-3-amino-2-hydroxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(6)2-5;/h3,6H,2,5H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMGYHFYSWICSP-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72185-81-0
Record name (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of isoserine (18) (20.0 g, 0.19 mol) in anhydrous methanol (100 mL) was saturated with HCl gas at 0° C. while being stirred with exclusion of moisture. The solid material slowly dissolved to yield a pale yellow liquid after a few minutes. The HCl saturated solution was stirred overnight (20 h) at room temperature. Excess HCl gas was removed by bubbling nitrogen into the reaction mixture and the solvent was removed under reduced pressure to yield the product as a syrup (27.1 g; yield 92%) Mass Spectrum M+H 120. The product was immediately taken to the next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-2-hydroxypropanoic acid (0.7 g) in methanol (15 mL) was added thionyl chloride (2.5 mL) at 0° C., and the mixture was stirred at 0° C. for 2 hr and then at room temperature overnight. The solvent was evaporated under reduced pressure to give the title compound (1.6 g, 100%) as an oil.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
100%

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